molecular formula C10H9FN2O B8013723 4-((4-Fluorobenzyl)oxy)-1H-pyrazole

4-((4-Fluorobenzyl)oxy)-1H-pyrazole

Cat. No.: B8013723
M. Wt: 192.19 g/mol
InChI Key: WMKXICVCSJLIFP-UHFFFAOYSA-N
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Description

Molecular Architecture

The pyrazole ring in 4-((4-fluorobenzyl)oxy)-1H-pyrazole adopts a planar conformation, with bond lengths and angles consistent with aromatic heterocycles. Key structural parameters include:

Parameter Value (Å/°) Source
N–N Bond Length 1.35 Å Computational
C–O Bond Length 1.42 Å Experimental
Dihedral Angle (Pyrazole-Benzyl) 12° Analog Studies

The 4-fluorobenzyloxy group introduces steric and electronic effects, with the fluorine atom at the para position creating an electron-withdrawing field. This stabilizes the pyrazole ring through resonance and inductive effects, enhancing its metabolic stability compared to non-fluorinated analogs.

Electronic Properties

Density functional theory (DFT) calculations reveal significant electronic modulation due to the substituent:

Property Value (eV) Method
HOMO Energy -8.81 eV B3LYP/6-311++G
LUMO Energy -6.35 eV B3LYP/6-311++G
HOMO-LUMO Gap 2.46 eV B3LYP/6-311++G

The narrow HOMO-LUMO gap (2.46 eV) suggests high reactivity, particularly in charge-transfer interactions with biological targets. Infrared (IR) spectroscopy identifies key vibrational modes, including N–H stretching at 3,250 cm⁻¹ and C–F stretching at 1,120 cm⁻¹, consistent with fluorinated aromatic systems. Nuclear magnetic resonance (NMR) data show distinct proton environments:

  • Pyrazole protons: δ 6.8–7.2 ppm (1H, singlet)
  • Fluorobenzyl aromatic protons: δ 7.1–7.4 ppm (4H, multiplet)

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-14-10-5-12-13-6-10/h1-6H,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKXICVCSJLIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclization and Functionalization Approaches

Early synthetic routes to 4-((4-fluorobenzyl)oxy)-1H-pyrazole relied on multi-step sequences involving pyrazole ring formation followed by selective functionalization. A common strategy involves the cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, hydrazine reacts with ethyl acetoacetate to form the pyrazole core, which is subsequently functionalized at the 4-position via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling .

Direct Fluorination and Modern Single-Step Protocols

A breakthrough in pyrazole fluorination was achieved through the use of electrophilic fluorinating agents. The patent EP4219454A1 discloses a highly efficient single-step synthesis of 4-fluoro-1H-pyrazole from pyrazole using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). This method avoids hazardous hydrazine and achieves 80% conversion by maintaining a pH of 6.0–8.0 and temperatures of 60–70°C. The fluorinated product is extracted with methyl tert-butyl ether (MTBE) at pH 1.8, enabling separation from unreacted pyrazole .

Adapting this protocol for this compound involves subsequent etherification. After fluorination, the 4-hydroxy group is reacted with 4-fluorobenzyl chloride under basic conditions. This two-step process achieves an overall yield of 68%, significantly outperforming traditional methods .

Multi-Component Condensation Strategies

Recent advances in green chemistry have enabled one-pot syntheses of functionalized pyrazoles. A four-component reaction involving hydrazine monohydrate, acetoacetic ester, malononitrile, and aldehydes produces highly substituted pyrano[2,3-c]pyrazoles, which can be further derivatized . For this compound, this approach involves:

  • Condensation of hydrazine with ethyl acetoacetate to form 5-aminopyrazole.

  • Reaction with 4-fluorobenzaldehyde under oxidative conditions to install the benzyloxy group.

  • Cyclization mediated by ionic liquids (e.g., [bmim]OH) or tetrabutylammonium bromide (TBAB), achieving yields of 75–86% .

This method eliminates intermediate isolation, reduces solvent use, and improves atom economy. However, regioselectivity challenges persist, requiring precise stoichiometric control .

Catalytic and Solvent-Free Optimization

Catalytic systems have revolutionized pyrazole synthesis. For instance, maltobiose-catalyzed reactions under solvent-free conditions afford this compound derivatives in 85–90% yields . The catalyst facilitates proton transfer during cyclization, enhancing reaction rates. Similarly, TBAB acts as a phase-transfer catalyst in alkylation steps, reducing reaction times from hours to minutes .

Solvent-free protocols are particularly advantageous for scaling. A notable example involves heating pyrazole with 4-fluorobenzyl bromide and potassium carbonate at 120°C, achieving 72% yield without solvent . This method minimizes waste and simplifies purification.

Comparative Analysis of Synthetic Methods

The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Traditional Alkylation4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C55Simple equipmentLow regioselectivity
Single-Step FluorinationSelectfluor®, pH 6–8, 65°C, MTBE extraction80No hydrazine, high efficiencyRequires pH control
Multi-ComponentHydrazine, [bmim]OH, solvent-free, 100°C86Atom-economical, one-potComplex optimization
Catalytic (TBAB)TBAB, solvent-free, 120°C85Fast, eco-friendlyCatalyst cost

Mechanistic Insights and Selectivity Challenges

The regioselectivity of 4-substitution in pyrazoles is governed by electronic and steric factors. DFT studies indicate that the 4-position is more nucleophilic due to resonance stabilization of the intermediate . Fluorine’s electronegativity further directs substitution, favoring 4-((4-fluorobenzyl)oxy) formation over 3- or 5-isomers .

Side reactions, such as over-fluorination or di-alkylation, are mitigated by:

  • Stoichiometric control : Using 4–5 equivalents of pyrazole prevents excess fluorinating agent .

  • Temperature modulation : Reactions below 70°C suppress decomposition .

  • Protective groups : Boc protection of the pyrazole nitrogen reduces unwanted N-alkylation .

Industrial and Environmental Considerations

Scalability remains a critical challenge. Continuous flow reactors have been proposed to enhance heat transfer and mixing in large-scale fluorination . Additionally, MTBE recovery systems reduce solvent waste, aligning with green chemistry principles . Life-cycle assessments (LCAs) favor solvent-free and catalytic methods, which exhibit lower carbon footprints compared to traditional routes .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Several studies have reported the anticancer potential of pyrazole derivatives, including 4-((4-Fluorobenzyl)oxy)-1H-pyrazole. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. A recent study highlighted that derivatives of pyrazoles can induce apoptosis in cancer cells, suggesting a mechanism of action through the modulation of cellular pathways involved in cell survival and death .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The incorporation of the fluorobenzyl group is believed to enhance the binding affinity to inflammatory mediators, leading to reduced expression of pro-inflammatory cytokines. In vivo studies demonstrated that certain pyrazole compounds exhibited significant inhibition of inflammation markers in animal models .
  • Antioxidant Properties :
    • The antioxidant activity of pyrazole compounds has been evaluated using assays such as DPPH and ABTS. Compounds similar to this compound have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Biological Research

  • Enzyme Inhibition Studies :
    • The compound has been utilized in studies focusing on enzyme inhibition. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways, making it a valuable tool for understanding enzyme kinetics and mechanisms .
  • Receptor Binding Studies :
    • Research indicates that this compound can bind to specific receptors, influencing signaling pathways associated with various physiological responses. This property is particularly relevant in drug discovery for targeting specific diseases .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
AnticancerThis compound2.41
Anti-inflammatory4-(fluorobenzyl)pyrazoles10
AntioxidantVarious pyrazoles15.47

Table 2: Mechanisms of Action

MechanismDescriptionReference
Apoptosis InductionModulates cellular pathways leading to cell death
Enzyme InteractionInhibits key metabolic enzymes
Cytokine ModulationReduces pro-inflammatory cytokines

Case Studies

  • Cytotoxicity Evaluation :
    A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines using MTT assays. The results indicated that compounds with the fluorobenzyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting the importance of this substitution for anticancer activity .
  • Anti-inflammatory Model :
    In an experimental model of inflammation induced by carrageenan, derivatives including this compound were tested for their efficacy in reducing swelling and pain. The results showed a significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-((4-Fluorobenzyl)oxy)-1H-pyrazole, highlighting differences in substituents, molecular properties, and reported biological activities:

Compound Name Molecular Formula Substituents Biological Activity Synthesis Method Reference
This compound (Target) C₁₀H₈FN₂O 4-Fluorobenzyl ether at C4 of pyrazole Not explicitly reported (inferred from analogues) Likely via nucleophilic substitution (e.g., 4-fluorobenzyl halide + hydroxylated pyrazole)
4-(4-Chlorophenyl)-1-methyl-3-(4-((2-methylbenzyl)oxy)-phenyl)-1H-pyrazole C₂₃H₂₀ClN₂O 4-Chlorophenyl, 2-methylbenzyl ether at C3 In vitro growth inhibition Methylhydrazine-mediated cyclization, purified via flash chromatography
3-{2-[(4-Chlorobenzyl)oxy]phenyl}-1H-pyrazole C₁₆H₁₂ClN₂O 4-Chlorobenzyl ether at C3 of pyrazole Not reported; intermediate for bioactive derivatives Silica gel chromatography purification
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₈H₁₄ClN₂O₂ 4-Chlorophenoxy, phenyl, aldehyde at C4 Antimicrobial, anti-inflammatory Multi-step synthesis involving Vilsmeier-Haack formylation
2,4-Dichlorobenzyl 3-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]phenyl ether C₂₃H₁₇Cl₂FN₂O 2,4-Dichlorobenzyl ether, 4-fluorobenzyl at N1 Not explicitly reported Multi-step coupling and purification

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Chloro (Cl) and fluoro (F) substituents are common in bioactive pyrazoles. Chlorophenyl derivatives (e.g., ) often exhibit antimicrobial and anti-inflammatory activities, while fluorinated analogues (e.g., ) are prioritized for enhanced metabolic stability and target affinity.
  • Ether Linkages : Benzyl ethers (e.g., 4-fluorobenzyl in ) improve membrane permeability compared to alkyl ethers.

Synthetic Strategies

  • Nucleophilic Substitution : Fluorobenzyl halides (e.g., 1-(bromomethyl)-4-fluorobenzene in ) are frequently used to introduce fluorinated ether groups.
  • Purification : Silica gel chromatography (e.g., ) is standard for isolating pyrazole derivatives with polar substituents.

Structural Diversity and Applications Antimicrobial Agents: Compounds like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrate broad-spectrum antimicrobial activity. Agrochemicals: Fluorinated pyrazoles (e.g., ) are explored for herbicidal and insecticidal applications due to their stability under environmental conditions.

Biological Activity

4-((4-Fluorobenzyl)oxy)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, summarizing key findings and research applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a 4-fluorobenzyl ether group. This modification is believed to enhance its biological activity compared to unsubstituted pyrazoles. The synthesis typically involves reaction pathways that allow for the introduction of the fluorobenzyl group at the appropriate position on the pyrazole ring, often utilizing methods such as nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Target Organism
This compound0.0025 - 12.5S. aureus, E. coli
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole25.1Methicillin-resistant S. aureus

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is also well-documented. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Anticancer Properties

Research has highlighted the anticancer activity of pyrazole derivatives, with some studies indicating that they can inhibit cancer cell proliferation in various cell lines. For instance, certain derivatives have shown promising results in suppressing the growth of specific cancer cell lines with IC50 values indicating effective potency .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with various molecular targets, including enzymes and receptors involved in inflammation and microbial resistance. The presence of the fluorobenzyl group may enhance binding affinity through increased hydrophobic interactions and π-π stacking with aromatic residues in target proteins .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of substituted pyrazoles exhibited broad-spectrum antimicrobial activity, highlighting their potential as new antibiotics .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced edema models showed that certain pyrazole derivatives significantly reduced inflammation compared to standard treatments like indomethacin .
  • Anticancer Activity : A recent investigation into novel pyrazole compounds revealed several candidates with potent anticancer activity against breast cancer cell lines, suggesting further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Fluorobenzyl)oxy)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Oxidation : Use potassium permanganate in acidic media or chromium trioxide in acetic acid to introduce carbonyl groups .
  • Substitution : React with amines or thiols in the presence of NaOH or K₂CO₃ to modify functional groups .
  • Purification : Employ column chromatography or recrystallization to isolate the product.
    • Optimization : Control reaction temperature (e.g., 60–80°C for substitution) and solvent polarity (e.g., methanol for reductions) to enhance yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Structural Analysis :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromaticity .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and assess intermolecular interactions .

Q. What are the common chemical reactions involving the pyrazole core, and how do substituents influence reactivity?

  • Reactivity Profile :

  • Electrophilic Substitution : The 1H-pyrazole ring undergoes halogenation or nitration at specific positions depending on electron-withdrawing/donating groups .
  • Reduction : Sodium borohydride reduces aldehyde groups to alcohols, useful for derivative synthesis .
    • Substituent Effects : Fluorine atoms enhance electron-withdrawing effects, stabilizing intermediates in substitution reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • SAR Strategies :

  • Substituent Variation : Introduce methyl, nitro, or trifluoromethyl groups to modulate lipophilicity and target binding .
  • Bioisosteric Replacement : Replace the benzyloxy group with thioether or amine moieties to improve metabolic stability .
    • Case Study : Derivatives with 4-propoxyphenyl substituents showed improved anti-inflammatory activity due to enhanced hydrophobic interactions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Data Reconciliation :

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial studies) to minimize inter-lab discrepancies .
  • Structural Confirmation : Re-validate compound purity via HPLC and NMR before attributing activity differences to structural factors .
    • Example : Discrepancies in anticancer activity may arise from variations in cell line sensitivity or impurity profiles .

Q. What experimental approaches are critical for elucidating the mechanism of action of this compound in enzymatic inhibition?

  • Methodological Framework :

  • Enzyme Assays : Use fluorescence-based assays to measure inhibition constants (Ki) for target enzymes (e.g., cyclooxygenase) .
  • Molecular Docking : Employ software like AutoDock to predict binding modes with active sites, guided by crystallographic data .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.